ARRY-382, also referred to as c-Fms-IN-12 or PF-07265804, is a small-molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of cancers characterized by high levels of tumor-associated macrophages and myeloid-derived suppressor cells. By inhibiting CSF1R, ARRY-382 aims to modulate the tumor microenvironment to enhance anti-tumor immune responses.
ARRY-382 is classified as a selective inhibitor of CSF1R, which plays a crucial role in the regulation of macrophage function and survival. It is derived from a series of chemical compounds designed to specifically interact with the CSF1R kinase domain. The compound has been studied extensively in preclinical models and early-phase clinical trials to assess its efficacy and safety profile in patients with advanced malignancies.
The synthesis is designed to ensure high selectivity for CSF1R while minimizing off-target effects.
The molecular formula of ARRY-382 is , with a molecular weight of approximately 564.7 g/mol. The structural representation reveals the presence of multiple functional groups that facilitate its interaction with CSF1R. The InChI key for ARRY-382 is JUPOTOIJLKDAPF-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Key structural features include:
ARRY-382 participates in several types of chemical reactions:
These reactions are crucial for understanding how modifications to ARRY-382 could enhance its therapeutic potential.
The primary mechanism of action for ARRY-382 involves its binding to CSF1R, leading to inhibition of its kinase activity. This inhibition disrupts the CSF1/CSF1R signaling pathway, which is vital for the survival and function of tumor-associated macrophages. Key points about its mechanism include:
Key physical properties of ARRY-382 include:
Chemical properties involve:
Detailed analyses through techniques such as spectroscopy and chromatography provide insights into these properties.
ARRY-382 has significant potential applications in scientific research and clinical settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4